(6-Chloropyridin-3-yl)-difluoroborane;tetrabutylazanium;fluoride
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Overview
Description
(6-Chloropyridin-3-yl)-difluoroborane;tetrabutylazanium;fluoride is a complex chemical compound that has garnered interest in various scientific fields due to its unique properties. This compound is characterized by the presence of a chloropyridinyl group, difluoroborane, and tetrabutylazanium fluoride, making it a versatile reagent in organic synthesis and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloropyridin-3-yl)-difluoroborane typically involves the reaction of 6-chloropyridine with difluoroborane under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions. Tetrabutylazanium fluoride is then introduced to stabilize the compound and enhance its reactivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated systems to ensure consistency and purity. The process generally includes the purification of intermediates and final products through techniques such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
(6-Chloropyridin-3-yl)-difluoroborane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloropyridinyl group can participate in nucleophilic substitution reactions.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Hydroboration: The difluoroborane moiety can undergo hydroboration reactions with alkenes and alkynes.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Alkenes and Alkynes: Reactants in hydroboration reactions.
Inert Atmosphere: Often required to prevent oxidation and other side reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alkylboranes: Products of hydroboration reactions.
Scientific Research Applications
(6-Chloropyridin-3-yl)-difluoroborane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (6-Chloropyridin-3-yl)-difluoroborane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The chloropyridinyl group can undergo nucleophilic substitution, while the difluoroborane moiety is reactive in hydroboration and coupling reactions. These properties make it a valuable reagent in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-3-pyridinylboronic acid: Shares the chloropyridinyl group and is used in similar coupling reactions.
N-[(6-Chloropyridin-3-yl)methyl]-N-methylamine: Another compound with a chloropyridinyl group, used in different synthetic applications.
Uniqueness
(6-Chloropyridin-3-yl)-difluoroborane is unique due to the presence of both difluoroborane and tetrabutylazanium fluoride, which enhance its reactivity and stability in various chemical reactions. This combination of functional groups makes it a versatile and valuable reagent in multiple fields of research and industry.
Properties
IUPAC Name |
(6-chloropyridin-3-yl)-difluoroborane;tetrabutylazanium;fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.C5H3BClF2N.FH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;7-5-2-1-4(3-10-5)6(8)9;/h5-16H2,1-4H3;1-3H;1H/q+1;;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSQUUYCPEYFOHG-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)Cl)(F)F.CCCC[N+](CCCC)(CCCC)CCCC.[F-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H39BClF3N2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.8 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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